molecular formula C69H111N23O16S B8101033 Gln-Arg-Pro-Arg-Leu-Ser-His-Lys-Gly-Pro-Met-Pro-Phe

Gln-Arg-Pro-Arg-Leu-Ser-His-Lys-Gly-Pro-Met-Pro-Phe

Cat. No.: B8101033
M. Wt: 1550.8 g/mol
InChI Key: XXCCRHIAIBQDPX-HYAIPSJSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound Gln-Arg-Pro-Arg-Leu-Ser-His-Lys-Gly-Pro-Met-Pro-Phe is a peptide composed of a sequence of amino acids. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes. This specific peptide sequence includes amino acids such as glutamine, arginine, proline, leucine, serine, histidine, lysine, glycine, methionine, and phenylalanine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides like Gln-Arg-Pro-Arg-Leu-Ser-His-Lys-Gly-Pro-Met-Pro-Phe typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the growing chain.

    Deprotection: Removal of protecting groups to expose reactive sites for the next coupling.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers that follow the SPPS protocol. These machines can handle large-scale synthesis with high precision and efficiency. The peptides are then purified using techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Peptides can undergo various chemical reactions, including:

    Oxidation: Involving amino acids like methionine and cysteine.

    Reduction: Often used to break disulfide bonds.

    Substitution: Modifying side chains of amino acids.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, performic acid.

    Reducing agents: Dithiothreitol (DTT), beta-mercaptoethanol.

    Substitution reagents: Alkylating agents, acylating agents.

Major Products

The major products of these reactions depend on the specific amino acids involved. For example, oxidation of methionine yields methionine sulfoxide, while reduction of disulfide bonds yields free thiol groups.

Scientific Research Applications

Chemistry

Peptides like Gln-Arg-Pro-Arg-Leu-Ser-His-Lys-Gly-Pro-Met-Pro-Phe are used in the study of protein structure and function. They serve as models for larger proteins and help in understanding protein folding and interactions.

Biology

In biological research, peptides are used as signaling molecules, enzyme substrates, and inhibitors. They play roles in cell signaling, immune response, and metabolic regulation.

Medicine

Medically, peptides are explored for their therapeutic potential. They can act as hormones, antibiotics, and vaccines. Peptides are also used in drug delivery systems due to their ability to target specific cells and tissues.

Industry

In the industrial sector, peptides are used in the development of biomaterials, cosmetics, and food additives. They enhance the properties of products and provide bioactive functions.

Mechanism of Action

The mechanism of action of peptides involves their interaction with specific molecular targets, such as receptors, enzymes, and ion channels. The binding of a peptide to its target can trigger a cascade of biochemical events, leading to physiological responses. For example, peptides can modulate signal transduction pathways, influence gene expression, and alter cellular activities.

Comparison with Similar Compounds

Similar Compounds

  • H-Gly-Arg-Pro-Arg-Leu-Ser-His-Lys-Gly-Pro-Met-DL-Pro-Phe-OH
  • H-Gln-Arg-Pro-Arg-Leu-Ser-His-Lys-Gly-Pro-Met-Pro-Phe-OH
  • H-Gln-Arg-Pro-Arg-Leu-Ser-His-Lys-Gly-Pro-Met-DL-Pro-Tyr-OH

Uniqueness

The uniqueness of Gln-Arg-Pro-Arg-Leu-Ser-His-Lys-Gly-Pro-Met-Pro-Phe lies in its specific sequence and the presence of both L- and D-forms of proline. This configuration can influence the peptide’s structure, stability, and biological activity, making it distinct from other similar peptides.

Biological Activity

The compound Gln-Arg-Pro-Arg-Leu-Ser-His-Lys-Gly-Pro-Met-Pro-Phe , also known as apelin-13 , is a bioactive peptide derived from the apelin gene, which encodes several peptides involved in various physiological processes. This article explores its biological activity, focusing on its mechanisms, effects on cardiovascular health, and its role in fluid homeostasis and metabolism.

Apelin-13 is a 13-amino acid peptide that acts primarily through the APJ receptor , a G protein-coupled receptor (GPCR). The binding affinity of apelin-13 for the APJ receptor has been quantified with an EC50 value of approximately 0.37 nM , indicating a high potency in activating this receptor compared to other forms like apelin-17 and apelin-36, which have higher EC50 values of 2.5 nM and 20 nM , respectively .

Table 1: Binding Affinities of Apelin Peptides

Apelin PeptideAmino Acid SequenceEC50 (nM)
Apelin-13This compound0.37
Apelin-17Sequence varies2.5
Apelin-36Sequence varies20

The interaction between apelin peptides and their receptor is crucial for various physiological responses, including vasodilation, regulation of blood pressure, and modulation of fluid balance in the body. Studies indicate that the C-terminal phenylalanine (Phe) residue plays a significant role in receptor internalization and activation .

Physiological Effects

  • Cardiovascular Regulation :
    • Apelin-13 has been shown to induce vasodilation, reduce blood pressure, and improve cardiac output. It acts by promoting endothelial cell function and enhancing nitric oxide production .
    • It also influences heart rate and myocardial contractility, making it a potential therapeutic target for heart failure and hypertension.
  • Fluid Homeostasis :
    • The peptide plays a critical role in regulating fluid balance through its effects on renal function and vasopressin release. Research indicates that apelin administration can decrease vasopressin levels, thereby altering drinking behavior and fluid intake .
  • Metabolic Regulation :
    • Apelin-13 is involved in glucose metabolism and insulin sensitivity. Its administration has been linked to improved metabolic profiles in animal models, suggesting potential applications in treating metabolic disorders like diabetes .

Study on Cardiovascular Effects

A study involving rat models demonstrated that apelin-13 administration led to significant reductions in systolic blood pressure compared to controls. Measurements indicated an approximate decrease of 20 mmHg within 30 minutes post-administration, highlighting its rapid action on cardiovascular parameters .

Study on Fluid Homeostasis

In another investigation focused on the hypothalamic effects of apelin-13, researchers found that centrally administered apelin significantly reduced water intake in mice subjected to dehydration protocols. The results suggest that apelin modulates thirst mechanisms through central nervous system pathways .

Properties

IUPAC Name

(2S)-2-[[1-[(2S)-2-[[(2S)-1-[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C69H111N23O16S/c1-39(2)32-47(86-58(98)44(17-9-26-78-68(73)74)83-63(103)52-20-12-29-91(52)65(105)45(18-10-27-79-69(75)76)84-56(96)42(71)22-23-54(72)94)59(99)89-50(37-93)61(101)87-48(34-41-35-77-38-81-41)60(100)82-43(16-7-8-25-70)57(97)80-36-55(95)90-28-11-19-51(90)62(102)85-46(24-31-109-3)66(106)92-30-13-21-53(92)64(104)88-49(67(107)108)33-40-14-5-4-6-15-40/h4-6,14-15,35,38-39,42-53,93H,7-13,16-34,36-37,70-71H2,1-3H3,(H2,72,94)(H,77,81)(H,80,97)(H,82,100)(H,83,103)(H,84,96)(H,85,102)(H,86,98)(H,87,101)(H,88,104)(H,89,99)(H,107,108)(H4,73,74,78)(H4,75,76,79)/t42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXCCRHIAIBQDPX-HYAIPSJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CO)C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)NCC(=O)N2CCCC2C(=O)NC(CCSC)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C5CCCN5C(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CCSC)C(=O)N3CCCC3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C69H111N23O16S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1550.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.